2-Bromo-3,4,5,6-tetrafluorobenzonitrile
Overview
Description
2-Bromo-3,4,5,6-tetrafluorobenzonitrile is a polyfluoroarene compound with the molecular formula C₇BrF₄N. It is an aryl fluorinated building block commonly used in chemical synthesis. The compound is characterized by the presence of bromine and four fluorine atoms attached to a benzonitrile core .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4,5,6-tetrafluorobenzonitrile can be synthesized through various methods. One common approach involves the bromination of 3,4,5,6-tetrafluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and a solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5,6-tetrafluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with fluorinated aromatic structures.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzonitrile involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in diverse chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 1-Bromo-2,3,4,5,6-pentafluorobenzene
- 4-Bromo-2,3,5,6-tetrafluoroaniline
- 2-Bromo-4-fluoroaniline
Uniqueness
2-Bromo-3,4,5,6-tetrafluorobenzonitrile is unique due to its specific substitution pattern on the benzonitrile core. The combination of bromine and four fluorine atoms provides distinct chemical properties, making it a valuable building block in various synthetic applications. Its reactivity and versatility distinguish it from other similar compounds .
Properties
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF4N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIQSEVWPHCOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Br)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937132 | |
Record name | 2-Bromo-3,4,5,6-tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-02-1 | |
Record name | Benzonitrile, 2-bromo-3,4,5,6-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016583021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3,4,5,6-tetrafluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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